Chemical structure and properties of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine
Chemical structure and properties of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine
An In-depth Technical Guide to N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine: Structure, Properties, and Therapeutic Potential
Introduction
The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for carboxylic acids, have led to its incorporation into a wide array of therapeutic agents.[1][3] Tetrazole derivatives exhibit a broad spectrum of pharmacological activities, including antihypertensive, antimicrobial, anticancer, and anti-inflammatory properties.[4][5] This guide provides a comprehensive technical overview of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine, a representative N-substituted aminotetrazole, for researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is not extensively available, this document synthesizes information on closely related structures and the general principles of tetrazole chemistry to present a detailed profile.
Chemical Structure and Physicochemical Properties
The chemical structure of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine features a 2-ethoxybenzyl group attached to the nitrogen atom of a 2H-tetrazol-5-amine core. The tetrazole ring can exist in different tautomeric forms, with the 1H and 2H tautomers being aromatic and contributing to the molecule's stability.[6] The 2-ethoxy substitution on the phenyl ring can influence the molecule's lipophilicity and potential for specific receptor interactions.
Table 1: Predicted Physicochemical Properties of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine
| Property | Value | Source(s) |
| Molecular Formula | C10H13N5O | - |
| Molecular Weight | 219.24 g/mol | - |
| Predicted pKa | 4.5 ± 0.5 | General knowledge of tetrazoles |
| Predicted LogP | 1.8 ± 0.3 | General knowledge of substituted tetrazoles |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | [3] |
Synthesis and Characterization
The synthesis of N-substituted tetrazoles can be achieved through various methods, with the alkylation of the tetrazole ring being a common approach. For N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine, a plausible synthetic route involves the N-alkylation of 5-aminotetrazole with 2-ethoxybenzyl halide. The regioselectivity of the alkylation (N1 vs. N2) can be influenced by reaction conditions such as the solvent, base, and the nature of the alkylating agent.[7]
General Synthesis Workflow
Caption: General workflow for the synthesis of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine.
Detailed Experimental Protocol (Representative)
This protocol describes a general method for the N-alkylation of 5-aminotetrazole.
Materials:
-
5-Aminotetrazole (1.0 eq)
-
2-Ethoxybenzyl chloride (1.1 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-aminotetrazole in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-ethoxybenzyl chloride dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to isolate the desired N2-isomer.
Characterization
The structure and purity of the synthesized N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect signals for the aromatic protons of the ethoxybenzyl group, the methylene protons of the benzyl group, the ethyl protons of the ethoxy group, and the amine protons. The chemical shift of the methylene protons can help distinguish between N1 and N2 isomers.[7]
-
¹³C NMR: Expect signals for the carbon atoms of the tetrazole ring, the aromatic ring, the methylene carbon, and the carbons of the ethoxy group. The chemical shift of the tetrazole carbon is typically in the range of 150-165 ppm.[7][8]
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C=N and N=N stretching of the tetrazole ring, and C-O stretching of the ethoxy group would be observed.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound would confirm its identity.
Pharmacological Profile and Putative Mechanism of Action
The tetrazole ring is a key component in several blockbuster drugs, most notably the angiotensin II receptor blockers (ARBs) like losartan and valsartan, which are used to treat hypertension.[4][9] The tetrazole group in these molecules mimics the carboxylic acid of the natural ligand, angiotensin II, allowing for strong binding to the AT1 receptor.
Given this precedent, it is plausible that N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine could exhibit antihypertensive activity by acting as an angiotensin II receptor antagonist. The 2-ethoxybenzyl substituent could play a role in modulating the compound's binding affinity and selectivity for the AT1 receptor.
Hypothetical Mechanism of Action: Angiotensin II Receptor Blockade
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure. Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, leading to a cascade of events that increase blood pressure. An antagonist like the proposed compound would competitively block the binding of angiotensin II to the AT1 receptor, thereby inhibiting its pressor effects and leading to vasodilation and a reduction in blood pressure.
Caption: Hypothetical mechanism of action via RAAS blockade.
Beyond antihypertensive effects, tetrazole derivatives have shown a wide array of other biological activities, including:
-
Antimicrobial and Antifungal Activity [1]
-
Anticancer Activity [1]
-
Anti-inflammatory and Analgesic Effects [2]
-
Antidiabetic Properties [4]
Applications in Drug Discovery and Development
The unique properties of the tetrazole ring make it a valuable tool in drug design and development.[10]
-
Bioisosterism: The tetrazole group is a well-established bioisostere of the carboxylic acid group.[1][11] This substitution can improve metabolic stability by preventing rapid metabolism and can also enhance oral bioavailability by increasing lipophilicity.
-
Pharmacophore: The tetrazole ring itself can act as a key pharmacophore, participating in crucial hydrogen bonding and other interactions with biological targets.[3]
-
Scaffold for Library Synthesis: The versatility of tetrazole synthesis allows for the creation of large libraries of derivatives with diverse substituents, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.[6]
The compound N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine serves as a template for exploring these applications. The ethoxybenzyl moiety can be systematically modified to probe the steric and electronic requirements of a target receptor, while the aminotetrazole core provides a stable and versatile platform.
Conclusion
N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine, as a representative of N-substituted aminotetrazoles, embodies the significant potential of this class of heterocyclic compounds in modern drug discovery. While specific data for this molecule is limited, the extensive research on tetrazole chemistry and pharmacology provides a strong foundation for predicting its properties and potential therapeutic applications. The tetrazole moiety's role as a bioisostere and a versatile pharmacophore ensures its continued importance in the development of novel therapeutics for a wide range of diseases. Further investigation into specific derivatives like the one discussed here is warranted to fully explore their therapeutic potential.
References
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Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials. (n.d.). RSC Publishing. Retrieved from [Link]
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(PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 10). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC. (2023, February 16). nih.gov. Retrieved from [Link]
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